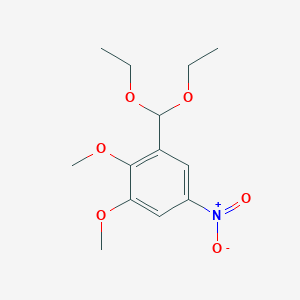
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene is an organic compound with a complex structure that includes diethoxymethyl, dimethoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method involves the nitration of a dimethoxybenzene derivative, followed by the introduction of the diethoxymethyl group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a component in materials science research.
Mechanism of Action
The mechanism of action of 1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and diethoxymethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene can be compared with similar compounds such as:
1-(Methoxymethyl)-2,3-dimethoxy-5-nitrobenzene: Similar structure but with a methoxymethyl group instead of diethoxymethyl.
2,3-Dimethoxy-5-nitrobenzaldehyde: Lacks the diethoxymethyl group but has an aldehyde group.
1-(Diethoxymethyl)-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
7467-96-1 |
|---|---|
Molecular Formula |
C13H19NO6 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-(diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C13H19NO6/c1-5-19-13(20-6-2)10-7-9(14(15)16)8-11(17-3)12(10)18-4/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
AOJGWUROZIJFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















